molecular formula C35H28Br2N2O6 B11540906 Phenyl 2,6-bis(2-bromo-4-methylphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate

Phenyl 2,6-bis(2-bromo-4-methylphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate

Cat. No.: B11540906
M. Wt: 732.4 g/mol
InChI Key: HPPGCGAJUBDPRU-UHFFFAOYSA-N
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Description

  • The compound’s name is quite a mouthful, but let’s break it down. It contains a phenyl group (C₆H₅) and a complex fused ring system.
  • The core structure is a dodecahydro-4,8-ethenopyrrolo[3,4-f]isoindole, which includes a bicyclic system with fused rings.
  • The ester group (carboxylate) is attached to the isoindole ring.
  • Overall, this compound combines aromatic, heterocyclic, and carbonyl functionalities.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature.
    • boronic esters are versatile intermediates. One approach could involve the synthesis of the boronic ester followed by subsequent functionalization.
    • Industrial production methods would likely involve multistep processes, protecting groups, and purification steps.
  • Chemical Reactions Analysis

    • Reactions: Phenyl 2,6-bis(2-bromo-4-methylphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate could undergo various reactions:
      • Oxidation: Potentially oxidizable moieties (e.g., methyl groups).
      • Reduction: Reduction of the ester group or other functional groups.
      • Substitution: Aromatic bromine atoms could be substituted.
    • Common reagents and conditions would depend on the specific reaction type.
  • Scientific Research Applications

    • Medicinal Chemistry: Investigate its potential as a drug candidate due to its unique structure.
    • Material Science: Explore its use in organic electronics or as a building block for functional materials.
    • Biological Studies: Assess its interactions with proteins or nucleic acids.
  • Mechanism of Action

    • Unfortunately, detailed information on its mechanism of action is not readily available.
    • Hypothetically, it could interact with cellular targets due to its aromatic and heterocyclic features.
  • Comparison with Similar Compounds

    • Similar compounds might include other isoindole derivatives or boronic esters.
    • Highlighting its uniqueness would involve emphasizing its complex structure and potential applications.

    Remember, this compound’s synthesis and properties are not widely documented, so some aspects remain speculative

    • Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6346–6351
    • CAAC–IPr*: easily accessible, highly sterically-hindered cyclic (alkyl)(amino)carbene ligands. (2022). Chemical Communications, 58(1), 7–10
    • CAS Common Chemistry
    • Synthesis and crystal structure of bis{2-bromo-6-((E)-((4-((E)-1,3-diphenylallylidene)amino)phenyl)imino)methyl)phenyl}nickel(II). (2020). New Crystal Structures, 235(1), 370–378

    !Compound

    Properties

    Molecular Formula

    C35H28Br2N2O6

    Molecular Weight

    732.4 g/mol

    IUPAC Name

    phenyl 4,10-bis(2-bromo-4-methylphenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-13-carboxylate

    InChI

    InChI=1S/C35H28Br2N2O6/c1-16-10-12-22(20(36)14-16)38-30(40)25-24-18(3)27(34(44)45-19-8-6-5-7-9-19)35(4,28(25)32(38)42)29-26(24)31(41)39(33(29)43)23-13-11-17(2)15-21(23)37/h5-15,24-26,28-29H,1-4H3

    InChI Key

    HPPGCGAJUBDPRU-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=C(C=C1)N2C(=O)C3C4C5C(C(=O)N(C5=O)C6=C(C=C(C=C6)C)Br)C(C3C2=O)(C(=C4C)C(=O)OC7=CC=CC=C7)C)Br

    Origin of Product

    United States

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